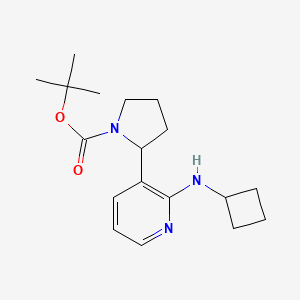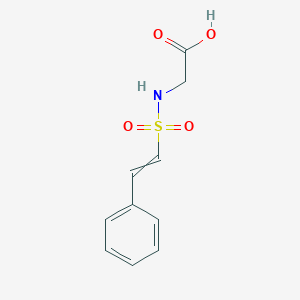
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate is a chemical compound with diverse applications in scientific research. This compound exhibits remarkable properties that contribute to its potential in various fields, such as medicinal chemistry, drug discovery, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. This reaction typically yields the desired product in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include oxime derivatives, amines, and substituted pyrazole compounds. These products have significant applications in various fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanohydroxyiminoacetate: This compound is structurally similar and is used as an additive in peptide synthesis.
Ethyl (hydroxyimino)cyanoacetate: Another related compound with applications in peptide synthesis and as a coupling reagent.
Uniqueness
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate stands out due to its unique combination of a pyrazole ring and an oxime group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15N3O3 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3 |
Clé InChI |
XKAXFWNCAMMSEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((2R,3S,5R)-3-((4-Methylbenzoyl)oxy)-5-(7-thioxothieno[2,3-C]pyridin-6(7H)-YL)tetrahydrofuran-2-YL)methyl 4-methylbenzoate](/img/structure/B11817201.png)


![tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B11817211.png)



![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11817252.png)


![Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B11817289.png)

![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11817304.png)
